tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyrrolidine ring substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate nitrogen using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethylated pyrrolidines on biological systems. It serves as a model compound for investigating the interactions of trifluoromethyl groups with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The carbamate group may also participate in hydrogen bonding and other non-covalent interactions, contributing to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)carbamate: A similar compound with slight structural variations.
tert-Butyl ((4-(difluoromethyl)pyrrolidin-3-yl)methyl)carbamate: Differing by the presence of a difluoromethyl group instead of a trifluoromethyl group.
tert-Butyl ((4-(methyl)pyrrolidin-3-yl)methyl)carbamate: Lacking the fluorine atoms, which affects its chemical and biological properties.
Uniqueness
tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the design of new drugs and materials.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[[4-(trifluoromethyl)pyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7-4-15-6-8(7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXCNXINAWWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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